molecular formula C20H24O3 B2441416 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde CAS No. 565168-71-0

4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde

Cat. No.: B2441416
CAS No.: 565168-71-0
M. Wt: 312.409
InChI Key: MFSGFBSZRKKSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C20H24O3 and a molecular weight of 312.41 g/mol . It is characterized by the presence of a tert-butyl group, a methoxy group, and an ethoxy group attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde typically involves the reaction of 4-tert-butylphenol with 3-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization and modification, facilitating the development of novel compounds.
ApplicationDescription
Organic SynthesisUsed as a precursor for synthesizing complex organic molecules.
Reaction MechanismsStudies on its reactivity can provide insights into mechanistic pathways in organic chemistry.

Biology

  • Enzyme-Catalyzed Reactions : The compound is utilized in biological studies to investigate enzyme-catalyzed reactions involving aldehydes. Its ability to form covalent bonds with nucleophilic sites on proteins can alter enzyme activity, making it useful for understanding biochemical pathways.
Biological StudyFindings
Enzyme InteractionInvestigated for its potential to inhibit or activate specific enzymes.
Cellular EffectsAssessed for cytotoxicity and effects on cell proliferation in various assays.

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance characteristics.
Industrial UseDescription
Specialty ChemicalsEmployed in formulations that require unique chemical properties due to its dual functional groups.
Material ScienceInvestigated for potential applications in developing new materials with enhanced properties.

Case Studies

  • Antitumor Activity Evaluation : Research has demonstrated that derivatives of similar compounds exhibit significant antitumor activity through mechanisms such as apoptosis induction and inhibition of cell migration in cancer cell lines.
  • Enzyme Inhibition Studies : Various studies have shown that compounds structurally related to this compound can effectively inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and ethoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is unique due to the presence of both methoxy and ethoxy groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is an organic compound with potential biological applications, particularly in medicinal chemistry. Its structure suggests that it may exhibit various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C16H20O3\text{C}_{16}\text{H}_{20}\text{O}_3

This formula indicates the presence of a tert-butyl group, a methoxy group, and an ethoxy group attached to a benzaldehyde moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound's potential as an anticancer agent was evaluated in vitro against several cancer cell lines. The cytotoxic effects were measured using the MTT assay.

Cell Line IC50 (µM)
HeLa15.6
MCF-712.3
A54918.9

The IC50 values indicate that this compound has a promising cytotoxic effect on these cancer cell lines, particularly MCF-7, which is known for breast cancer studies.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it has been observed to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and transcription.

Case Studies

  • Study on Antimicrobial Efficacy
    A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various derivatives of benzaldehyde, including this compound. The study found that this compound exhibited superior activity against gram-positive bacteria compared to its analogs, suggesting modifications to the benzaldehyde core enhance efficacy .
  • Anticancer Research
    Another investigation focused on the anticancer potential of this compound, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index .

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-5-22-19-12-16(13-21)8-11-18(19)23-14-15-6-9-17(10-7-15)20(2,3)4/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSGFBSZRKKSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.